Technical Guide: 2-Azabicyclo[3.1.1]heptane Hydrochloride (CAS 2171280-54-7)
Technical Guide: 2-Azabicyclo[3.1.1]heptane Hydrochloride (CAS 2171280-54-7)
Executive Summary: The "Escape from Flatland"
2-Azabicyclo[3.1.1]heptane hydrochloride (CAS 2171280-54-7) represents a critical frontier in modern medicinal chemistry: the transition from planar, aromatic scaffolds to rigid, three-dimensional sp3-rich architectures. As a bridged bicyclic amine, it serves as a conformationally restricted bioisostere for piperidines and pyridines.
This scaffold offers a unique solution to the "flatland" problem—where drug candidates become too aromatic and lipophilic, leading to poor solubility and metabolic liability. By incorporating the [3.1.1] bridged system, researchers can maintain precise vector alignment of substituents while significantly increasing the fraction of saturated carbon (
Chemical Identity & Structural Analysis[1][2]
Core Specifications
| Property | Detail |
| Chemical Name | 2-Azabicyclo[3.1.1]heptane hydrochloride |
| CAS Number | 2171280-54-7 |
| Molecular Formula | |
| Molecular Weight | 133.62 g/mol (Salt); 97.16 g/mol (Free Base) |
| Structural Class | Bridged Bicyclic Amine (Aza-pinane skeleton) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1] |
Geometric Vector Analysis
Unlike the flexible chair conformation of piperidine or the planar geometry of pyridine, the 2-azabicyclo[3.1.1]heptane scaffold is rigid.
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Bridgehead Constraints: The nitrogen atom at position 2 is constrained by the methylene bridge (C7), locking the lone pair vector and N-substituent orientation.
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Exit Vectors: Substituents at C1, C3, or C5 project into defined 3D space, allowing for the probing of specific hydrophobic pockets in protein targets (e.g., GPCRs, kinases) that are inaccessible to planar analogs.
Synthesis & Manufacturing Methodologies
The synthesis of the [3.1.1] system is synthetically challenging due to the ring strain inherent in the cyclobutane core. Two primary methodologies are dominant: the classical Cyclobutanone Rearrangement and the modern Bicyclo[1.1.0]butane (BCB) Annulation .
Method A: Catalyst-Controlled Annulation (Modern)
Reference: J. Am. Chem. Soc. 2024
This method utilizes the high strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the [3.1.1] skeleton. It allows for the divergent synthesis of 2-aza and 3-aza isomers based on the catalyst used.[2][3]
Protocol Logic:
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Precursor: Bicyclo[1.1.0]butane (BCB) acts as the strain-release driving force.
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Reagent: Vinyl azides serve as the nitrogen source and radical acceptor.
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Catalyst: Ti(III) promotes a radical mechanism favoring the 2-aza framework.[2][3]
Experimental Workflow (DOT Visualization)
Caption: Ti(III)-catalyzed radical annulation of BCBs with vinyl azides to construct the 2-azabicyclo[3.1.1]heptane core.
Method B: Cyclobutanone Rearrangement (Classical)
Reference: Synlett 2011
For laboratories without access to specialized BCB precursors, the cyclobutanone route is robust and scalable.
Step-by-Step Protocol:
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Condensation: React a substituted cyclobutanone with a primary amine (or hydroxylamine for the unsubstituted parent) to form the imine.
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Alkylation/Cyclization: Use a bifunctional alkylating agent (e.g., 1,3-dibromopropane equivalent) or an intramolecular substitution sequence if the side chain is pre-installed.
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Reduction: Reduce the resulting imine/amide to the saturated amine.
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Salt Formation: Dissolve the crude free base in Et2O and add 4M HCl in dioxane dropwise. The precipitate is filtered and washed with cold ether to yield CAS 2171280-54-7 .
Physicochemical & ADME Profile
The 2-azabicyclo[3.1.1]heptane scaffold offers distinct advantages over traditional heterocycles.
Comparative Analysis
| Parameter | Piperidine | Pyridine | 2-Azabicyclo[3.1.1]heptane |
| Geometry | Flexible Chair | Planar | Rigid Bridged |
| Hybridization | |||
| Lipophilicity (LogP) | Moderate | Low-Moderate | Lower (Improved Solubility) |
| Metabolic Stability | Vulnerable to oxidation | Vulnerable to oxidation | High (Steric protection of N) |
| Basicity ( | ~11.0 | ~5.2 | ~10.0 - 10.5 |
Bioisosteric Logic
The "Bioisosteric Replacement" strategy uses the [3.1.1] core to replace phenyl or pyridine rings.
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Metabolic Blocking: The bridgehead carbons (C1/C5) block metabolic hotspots often found on aromatic rings.
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Solubility: The amine center is basic, allowing for salt formation (hydrochloride) which drastically improves aqueous solubility compared to neutral aryl rings.
Medicinal Chemistry Applications
Case Study: Orexin Receptor Agonists
Recent patent literature (e.g., WO2024128305) highlights the use of the 2-azabicyclo[3.1.1]heptane scaffold in Orexin Type 2 Receptor (OX2R) agonists.
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Role: Replaces a piperidine or pyrrolidine moiety.
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Outcome: The rigid [3.1.1] geometry locks the pharmacophore in the bioactive conformation, reducing the entropic penalty of binding and improving selectivity against off-targets.
Pathway Visualization: Scaffold Hopping
The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.
Caption: Decision tree for utilizing 2-azabicyclo[3.1.1]heptane to solve ADME/Tox liabilities in drug discovery.
Handling & Stability Protocols
Storage and Handling
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Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
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Temperature: Store at -20°C for long-term stability.
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Reconstitution: Dissolve in water or DMSO for biological assays. Avoid storing aqueous stock solutions for >1 month; prepare fresh or freeze aliquots.
Quality Control (Self-Validating)
To verify the integrity of CAS 2171280-54-7 before use:
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1H NMR (D2O): Look for the distinct bridgehead protons (multiplets) and the downfield shift of protons adjacent to the nitrogen due to the HCl salt form.
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Chloride Titration: Perform a silver nitrate titration to confirm the stoichiometry of the HCl salt (should be 1:1).
References
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Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Journal of the American Chemical Society, 2024.[2]
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Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles. Synlett, 2011, 1748–1752.[4]
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General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie Int. Ed., 2023.[5][6][7] (Contextual comparison for the [3.1.1] class).
-
2-Azabicyclo[3.1.1]heptane Hydrochloride Product Data. Sigma-Aldrich / Merck.
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Patent WO2024128305A1: 2-azabicyclo[3.1.1]heptane compound. Google Patents.
Sources
- 1. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. researchgate.net [researchgate.net]
